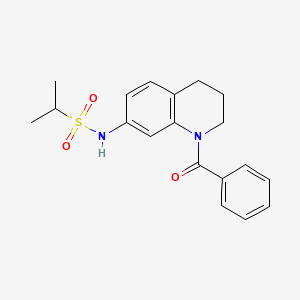
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide” is a complex organic compound. It contains a benzoyl group, a tetrahydroquinoline group, a propane group, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydroquinoline group would contain a nitrogen atom and four carbon atoms in a ring structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the sulfonamide group might make the compound more polar and increase its solubility in water .Aplicaciones Científicas De Investigación
Applications in Environmental Remediation
An enzymatic approach has gained interest for the remediation or degradation of various organic pollutants in wastewater from industries. This process sometimes involves compounds that are difficult to degrade due to their recalcitrant nature. However, certain enzymes, in the presence of redox mediators, have shown the capability to degrade these compounds effectively. These redox mediators enhance the substrate range and efficiency of degradation significantly. This approach promises a future where enzyme-redox mediator systems could play a vital role in the remediation of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Advances in Drug Design and Therapy
Sulfonamide compounds, including "N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide," have been significant as synthetic bacteriostatic antibiotics for treating bacterial infections and conditions caused by other microorganisms. They are also found in drugs used for treating various conditions such as cancer, glaucoma, inflammation, and even dandruff. The ongoing research and patents in this area indicate the sustained importance of sulfonamides in developing valuable drugs and drug candidates for a multitude of diseases (Gulcin & Taslimi, 2018).
Impact on Environmental Health
The presence of sulfonamides, including "N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide," in the environment, particularly from agricultural sources, has raised concerns about its impact on microbial populations and potential hazards to human health. Studies indicate that even small amounts of sulfonamides in the environment can lead to changes in microbial populations that may pose health risks. This underscores the importance of managing the environmental release of such compounds (Baran et al., 2011).
Chemical Synthesis and Industrial Applications
Research on sulfonated non-fluorinated aromatic polymers, including those related to sulfonamide compounds, has highlighted their potential in creating proton conductive membranes. These materials, such as sulfonated poly(arylene ether)s and sulfonated polyimides, have shown promise in various applications, including fuel cell technologies. The design and preparation of these materials and the understanding of their properties underscore their importance in advancing sustainable energy solutions (Suo-bo, 2009).
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 1,2,3,4-tetrahydroquinoline derivatives, have been found to inhibit the complex formation of cdk5/p25 . CDK5/p25 is a protein complex that plays a crucial role in numerous acute and chronic neurodegenerative diseases .
Mode of Action
Based on the action of similar compounds, it may inhibit the formation of the cdk5/p25 complex . This inhibition could potentially lead to a decrease in the hyperphosphorylation of tau, a protein that stabilizes microtubules in neurons .
Biochemical Pathways
The inhibition of the cdk5/p25 complex can affect the phosphorylation state of tau . This could potentially impact the stability of microtubules in neurons, affecting neuronal function and contributing to neurodegenerative diseases .
Result of Action
The inhibition of the cdk5/p25 complex and the subsequent decrease in tau hyperphosphorylation could potentially lead to improved neuronal function and a decrease in the symptoms of neurodegenerative diseases .
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14(2)25(23,24)20-17-11-10-15-9-6-12-21(18(15)13-17)19(22)16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNNSSFHFPXEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2943725.png)
![(8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid](/img/structure/B2943727.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2943729.png)
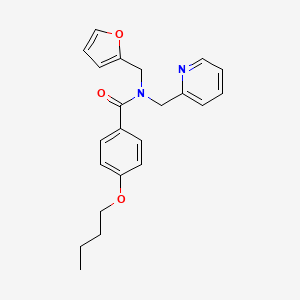
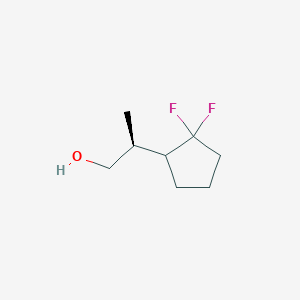
![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2943733.png)
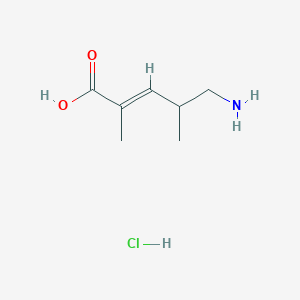
![Methyl 2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2943737.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-{[2-(dodecylsulfanyl)-5-nitrophenyl]methylene}acetohydrazide](/img/structure/B2943739.png)

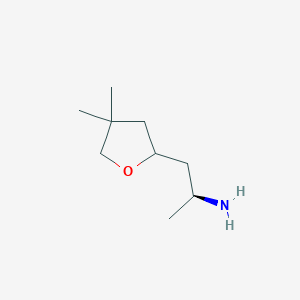
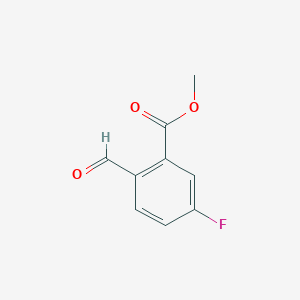
![N-[2-(4-chlorophenyl)ethyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2943747.png)